molecular formula C15H23N3O2S B7081804 N-[1-(3-methylbutanoyl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide

N-[1-(3-methylbutanoyl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide

Cat. No.: B7081804
M. Wt: 309.4 g/mol
InChI Key: OZOFKCQDQUHGLP-UHFFFAOYSA-N
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Description

N-[1-(3-methylbutanoyl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide is a synthetic organic compound that features a piperidine ring, a thiazole ring, and an acetamide group

Properties

IUPAC Name

N-[1-(3-methylbutanoyl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-11(2)7-15(20)18-5-3-12(4-6-18)17-14(19)8-13-9-16-10-21-13/h9-12H,3-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOFKCQDQUHGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)NC(=O)CC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methylbutanoyl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 3-methylbutanoyl Group: This step involves acylation of the piperidine ring using 3-methylbutanoyl chloride in the presence of a base like triethylamine.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Thiazole and Piperidine Derivatives: The final step involves coupling the thiazole derivative with the piperidine derivative using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methylbutanoyl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine or thiazole rings.

    Reduction: Reduced forms of the acetamide or thiazole rings.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3-methylbutanoyl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate binding sites and mechanisms of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-methylbutanoyl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-methylbutanoyl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide shares structural similarities with other piperidine and thiazole derivatives: .

    Compounds such as N-(4-piperidinyl)-2-(1,3-thiazol-5-yl)acetamide and N-[1-(3-methylbutanoyl)piperidin-4-yl]-2-(1,3-thiazol-4-yl)acetamide: .

Uniqueness

    The unique combination of the piperidine, thiazole, and acetamide groups in this compound: provides distinct chemical and biological properties.

    Its specific substitution pattern and functional groups: make it a valuable compound for various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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